molecular formula C12H18OS B8001269 2-(n-Butylthio)phenethyl alcohol

2-(n-Butylthio)phenethyl alcohol

Cat. No.: B8001269
M. Wt: 210.34 g/mol
InChI Key: UJBGYQIBXMYABH-UHFFFAOYSA-N
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Description

2-(n-Butylthio)phenethyl alcohol is a chemical compound of interest in organic chemistry and materials science research, integrating a phenethyl alcohol moiety modified with a butylthio side chain. The parent molecule, phenethyl alcohol (2-phenylethanol), is a well-characterized substance with a pleasant floral odor, occurring naturally in various essential oils and is known for its antimicrobial properties . The introduction of the n-butylthio (C4H9S-) group at the 2-position creates a hybrid structure that combines the aromatic properties of phenethyl alcohol with the potential ligand capabilities and altered hydrophobicity imparted by the sulfur-containing chain. This structural modification is typically explored to alter the molecule's physicochemical characteristics, such as its solubility and log P value, compared to the parent phenethyl alcohol, which has a log P of 1.36 . Researchers may investigate this compound as a synthetic intermediate or building block in the development of more complex molecules, including ligands for metal complexes, novel monomers for polymer chemistry, or as a precursor in pharmaceutical research. The presence of the thioether and alcohol functional groups makes it a versatile candidate for further chemical transformations. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-10-14-12-7-5-4-6-11(12)8-9-13/h4-7,13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGYQIBXMYABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 N Butylthio Phenethyl Alcohol

Chemical Synthesis Approaches for 2-(n-Butylthio)phenethyl Alcohol

The chemical synthesis of this compound can be achieved through several established organic chemistry reactions. These approaches often involve the formation of the carbon-sulfur bond and the synthesis of the phenethyl alcohol backbone as key steps.

Alkylation Strategies for Thioether Incorporation

The formation of the thioether linkage is a critical step in the synthesis of this compound. Alkylation of a suitable sulfur nucleophile is a common and effective method. acsgcipr.org This typically involves the reaction of an n-butanethiolate salt with a phenethyl electrophile.

The Williamson ether synthesis, a well-established method for forming ethers, has an analogous counterpart for thioethers. youtube.com In this approach, n-butanethiol is first deprotonated with a base, such as sodium hydroxide, to form the more nucleophilic n-butanethiolate. youtube.com This thiolate then reacts with a 2-phenethyl halide (e.g., 2-phenylethyl bromide) in an SN2 reaction to yield the desired this compound. The use of a primary substrate, like a 2-phenethyl halide, is crucial for the success of this SN2 reaction. youtube.com

Alternatively, metal-catalyzed reactions can be employed for the thiolation of aromatic and heteroaromatic compounds. acsgcipr.org While direct C-H activation for thiolation is an area of ongoing research, these methods often rely on pre-functionalized starting materials. acsgcipr.org

Grignard and Related Organometallic Reactions in Phenethyl Alcohol Core Synthesis

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and are particularly useful in the synthesis of alcohols. missouri.eduorganicchemistrytutor.com To construct the phenethyl alcohol core, a Grignard reagent, such as phenylmagnesium bromide, can be reacted with a two-carbon electrophile like ethylene (B1197577) oxide. wikipedia.org This reaction proceeds via nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup to protonate the resulting alkoxide and yield 2-phenylethanol (B73330). organicchemistrytutor.comwikipedia.org

The versatility of the Grignard reaction allows for the synthesis of a wide range of substituted phenethyl alcohols by varying the Grignard reagent and the carbonyl compound or epoxide used. missouri.edulibretexts.org For instance, reacting a Grignard reagent with an aldehyde will produce a secondary alcohol, while a ketone will yield a tertiary alcohol. libretexts.org

ReactantsProductReaction Type
Phenylmagnesium bromide + Ethylene oxide2-PhenylethanolGrignard Reaction
Phenylmagnesium bromide + Acetaldehyde1-PhenylethanolGrignard Reaction
Phenylmagnesium bromide + Acetone2-Phenyl-2-propanolGrignard Reaction

Hydrogenation Routes for Phenethyl Alcohol Precursors

Catalytic hydrogenation of suitable precursors is another important method for synthesizing the phenethyl alcohol core. One common precursor is styrene (B11656) oxide. The hydrogenation of styrene oxide over a palladium catalyst can selectively produce 2-phenylethanol. google.comgoogle.com The choice of catalyst support can influence the selectivity of the reaction, with basic supports often favoring the formation of 2-phenylethanol. google.com

The reaction can proceed through different pathways, with the desired outcome being the selective hydrogenation of the epoxide ring to the corresponding alcohol. acs.org Byproducts such as phenylacetaldehyde (B1677652) can also be formed through isomerization of the starting material. acs.org

Another hydrogenation route involves the reduction of styrene to ethylbenzene, which is a related but different transformation. researchgate.net For the synthesis of phenethyl alcohol, the focus remains on the selective hydrogenation of oxygen-containing precursors like styrene oxide.

Reductive Transformations in the Synthesis of this compound

The reduction of a carboxylic acid or its derivatives can also be employed to synthesize the alcohol functionality of this compound. For instance, 2-(n-butylthio)phenylacetic acid could be reduced to the target alcohol.

The reduction of phenylacetic acid itself to 2-phenylethanol can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of iodine in THF. wikipedia.org More advanced methods involve the activation of the carboxylic acid, for example, by forming a 1-hydroxybenzotriazole (B26582) ester, followed by reduction with sodium borohydride. researchgate.netresearchgate.net Catalytic hydrogenation can also be used, for instance, by reducing mandelic acid or its derivatives over a palladium catalyst. google.com

Multistep Synthetic Pathways to this compound

The synthesis of this compound will likely involve a multistep process, combining several of the strategies mentioned above. A plausible synthetic route could begin with the synthesis of a substituted phenylacetic acid. For example, a Willgerodt–Kindler reaction of acetophenone (B1666503) with sulfur and morpholine (B109124) can produce 4-(phenylthioacetyl)morpholine, which upon hydrolysis yields phenylacetic acid. sciencemadness.org

Alternatively, the synthesis could start with the preparation of 2-phenylethanol through methods like the Friedel-Crafts reaction of benzene (B151609) with ethylene oxide or the hydrogenation of styrene oxide. wikipedia.orgnih.gov Following the synthesis of the phenethyl alcohol core, the n-butylthio group can be introduced via an alkylation reaction as described in section 2.1.1.

Biotechnological and Biotransformation Routes

While direct biotechnological synthesis of this compound is not widely documented, the production of the phenethyl alcohol core through biotransformation is well-established. This opens up the possibility of a chemoenzymatic approach, where the phenethyl alcohol is produced biologically and then chemically modified to introduce the thioether.

Microbial production of 2-phenylethanol is an attractive "natural" alternative to chemical synthesis. google.comresearchgate.net Several microorganisms, particularly yeasts like Saccharomyces cerevisiae, can produce 2-phenylethanol from L-phenylalanine via the Ehrlich pathway. nih.govmdpi.com This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-phenylethanol. mdpi.com

The efficiency of this bioprocess can be limited by the toxicity of 2-phenylethanol to the microorganisms. mdpi.com Research efforts are focused on improving fermentation conditions, strain engineering, and in situ product removal to enhance yields. researchgate.nettaylorfrancis.com

The incorporation of sulfur atoms to form thioethers is also known in biological systems, often catalyzed by radical S-adenosylmethionine (SAM) enzymes. nih.gov These enzymes are capable of inserting sulfur atoms between unreactive carbon atoms. nih.gov While this has been studied in the biosynthesis of natural products like biotin (B1667282) and lipoic acid, its application for the specific synthesis of this compound from a phenethyl precursor would require significant enzyme engineering and pathway construction. nih.gov

Microbial Production Systems for Phenethyl Alcohol Core via Ehrlich Pathway

2-Phenylethanol (2-PE), the precursor to this compound, is a naturally occurring aromatic alcohol with a characteristic rose-like fragrance. nih.govwikipedia.orgnih.gov While it can be extracted from essential oils of flowers like roses and jasmine, the yield is often insufficient to meet market demand, making biotechnological production a more viable alternative. nih.gov Microbial fermentation, particularly using yeasts, is a promising method for producing "natural" 2-PE. nih.govbohrium.com

The primary metabolic route for 2-PE biosynthesis in yeasts is the Ehrlich pathway. nih.govacs.orgresearchgate.net This pathway facilitates the conversion of L-phenylalanine to 2-PE in a three-step enzymatic process:

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an aromatic aminotransferase, such as Aro9p in Saccharomyces cerevisiae, and requires α-ketoglutarate as an amino group acceptor. researchgate.netresearchgate.net

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde by the enzyme phenylpyruvate decarboxylase (Aro10). researchgate.netresearchgate.net

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. nih.govresearchgate.net

Various yeast species, including Saccharomyces cerevisiae, Kluyveromyces marxianus, and Pichia kudriavzevii, have been employed for 2-PE production. nih.govbohrium.comresearchgate.netnih.gov Research has focused on genetically engineering these yeasts to enhance the efficiency of the Ehrlich pathway. For instance, overexpressing key enzymes like transaminase (encoded by ARO8) and decarboxylase (encoded by ARO10) in S. cerevisiae has been shown to significantly increase 2-PE yields. bohrium.com One study demonstrated that a recombinant S. cerevisiae strain with enhanced expression of these two enzymes achieved a 2-PE yield of 2.61 g/L, a 36.8% improvement over the wild-type strain. bohrium.com Similarly, in Yarrowia lipolytica, refactoring the Ehrlich pathway and addressing bottlenecks such as the availability of the precursor 2-oxoglutarate led to a 4.16-fold increase in 2-PE production, reaching 2669.54 mg/L. nih.govacs.org

The table below summarizes 2-PE production in different yeast strains.

Yeast StrainPrecursor2-PE ConcentrationReference
Saccharomyces cerevisiae SPO810 (recombinant)L-phenylalanine2.61 g/L bohrium.com
Yarrowia lipolytica (engineered)L-phenylalanine2669.54 mg/L nih.govacs.org
Kluyveromyces marxianus CCT 7735 (wild-type)L-phenylalanine3.44 g/L nih.gov
Zygosaccharomyces rouxii M2013310L-phenylalanine3.58 g/L nih.gov
Saccharomyces cerevisiae CWY132 (mutant)Glucose3.76 g/L nih.gov
Candida oceani 922-1-- spkx.net.cn

Enzymatic Synthesis Pathways for Phenethyl Alcohol Derivatives

Enzymatic synthesis offers a green and highly selective alternative for producing derivatives of phenethyl alcohol, such as phenethyl acetate (B1210297). This ester, which also possesses a rose-like aroma, can be synthesized from phenethyl alcohol using lipases or acyltransferases. nih.govrsc.org

A common approach involves the use of immobilized enzymes, which facilitates their reuse and enhances process stability. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is frequently used for this purpose. nih.gov In one study, the enzymatic synthesis of phenethyl acetate from phenethyl alcohol and various acyl donors was optimized. Acetic anhydride (B1165640) and vinyl acetate were identified as the most effective acyl donors, achieving maximum conversions of 99.12% and 98.44%, respectively. nih.gov The immobilized enzyme demonstrated excellent reusability, maintaining high conversion rates even after 20 cycles. nih.gov

Another novel approach utilizes an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) for the synthesis of 2-phenethyl acetate in an aqueous medium. rsc.org This is significant because water is an ideal green solvent, but its presence can often lead to undesirable hydrolysis reactions. The immobilization of MsAcT in a tetramethoxysilane (B109134) gel network was found to increase its selectivity for the transesterification reaction over hydrolysis by 6.33-fold. rsc.org Using vinyl acetate as the acyl donor, a conversion rate of 99.17% was achieved in just 30 minutes. rsc.org

The table below outlines the enzymatic synthesis of phenethyl acetate under different conditions.

EnzymeAcyl DonorConversion RateReference
Novozym 435 (immobilized Candida antarctica lipase B)Acetic anhydride99.12% nih.gov
Novozym 435 (immobilized Candida antarctica lipase B)Vinyl acetate98.44% nih.gov
Immobilized Mycobacterium smegmatis acyltransferase (MsAcT)Vinyl acetate99.17% rsc.org

Optimization of Biocatalytic Processes (e.g., In Situ Product Removal Techniques)

Various ISPR methods can be applied, including:

Adsorption: Using materials that bind to and remove the product. ontosight.ai

Extraction: Employing solvents to selectively extract the product. ontosight.ai

Permeation: Using membranes to separate the product. ontosight.ai

Distillation: Separating the product based on differences in boiling points. ontosight.ai

A case study on the synthesis of 1-methyl-3-phenylpropylamine (B141231) using an ω-transaminase demonstrated the effectiveness of ISPR. nih.govdtu.dk The product was found to be a strong inhibitor of the enzyme. By implementing a two-step liquid-liquid extraction (LLE) ISPR system, it was possible to continuously feed the substrate and extract the product, thereby overcoming both substrate solubility issues and product inhibition. nih.govdtu.dk This approach achieved a significantly higher product concentration than would be possible in a conventional batch reaction. nih.govdtu.dk

The optimization of biocatalytic processes also involves adjusting various reaction parameters such as pH, temperature, and substrate concentrations. mdpi.comdoabooks.org For instance, in the production of flavonol aglycones from green tea extracts, optimal conditions were found to be a pH of 4.0 and a temperature of 50°C. mdpi.com Similarly, the production of 2-phenylethanol from sweet whey using Kluyveromyces marxianus was optimized by adjusting pH, temperature, and precursor concentration. mdpi.com

Derivatization Strategies of this compound

Once the this compound molecule is synthesized, it can be further modified at its three main components: the hydroxyl group, the alkylthio moiety, and the aromatic ring.

Chemical Modifications at the Hydroxyl Functional Group

The hydroxyl (-OH) group of this compound is a primary alcohol, making it amenable to a variety of chemical transformations. solubilityofthings.commsu.edu The reactivity of this group is influenced by the electron-rich oxygen atom, which makes the hydrogen atom acidic and the carbon atom electrophilic. msu.edu

Common reactions involving the hydroxyl group include:

Esterification: Alcohols react with carboxylic acids or their derivatives to form esters. msu.edu This is a key reaction for producing fragrance compounds, as seen in the synthesis of phenethyl acetate. nih.gov

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves reacting the corresponding alkoxide with an alkyl halide. msu.edu

Oxidation: Primary alcohols can be oxidized to form aldehydes and, with further oxidation, carboxylic acids. solubilityofthings.com

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions. msu.edu

Modifications of the Alkylthio Moiety

The n-butylthio group (-S-C₄H₉) in this compound also offers opportunities for chemical modification. Thioethers, also known as sulfides, can undergo several types of reactions. libretexts.org

Oxidation: The sulfur atom in a thioether can be oxidized to form a sulfoxide (B87167) and further to a sulfone. libretexts.org This changes the electronic properties and steric bulk of the substituent.

Alkylation: Thioethers can react with alkyl halides to form trialkylsulfonium salts. libretexts.org

C-S Bond Cleavage/Functionalization: In some cases, the carbon-sulfur bond can be cleaved. For example, nickel-induced Grignard reactions have been used to replace methylthio groups on aromatic heterocyles with hydrogen, alkyl, or aryl groups. acs.org More modern methods focus on the direct functionalization of C-H bonds adjacent to the thioether. nih.gov For instance, palladium-catalyzed reactions can achieve acetoxylation or olefination of the aromatic ring directed by the thioether group. nih.gov

Aromatic Ring Functionalization

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing substituents on the ring will direct the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho- and para-directing substituent. libretexts.org The alkylthio group is also generally considered to be an ortho-, para-directing group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Addition of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wpmucdn.com

Furthermore, recent advances have enabled the direct C-H functionalization of aromatic rings containing thioethers, using the sulfur atom as a directing group to install various functionalities at specific positions. nih.gov

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific molecule have yielded no relevant results.

The search results consistently default to information about 2-phenylethanol , a well-documented aromatic alcohol. This suggests that “this compound” may be a novel or exceptionally rare compound with its chemical properties, reactivity, and degradation pathways not yet characterized in publicly accessible scientific literature.

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To fulfill the user's request, information on the following related, but distinct, chemical compounds was found and is presented here as a potential alternative focus:

Alternative Compound: 2-Phenylethanol

2-Phenylethanol is a primary alcohol with the chemical formula C₆H₅CH₂CH₂OH. wikipedia.orgcymitquimica.com It is a colorless liquid with a characteristic rose-like odor. wikipedia.orgchemicalbook.com This compound is found in various essential oils and is used in perfumes and as a flavoring agent. wikipedia.orgchemicalbook.com

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group in 2-phenylethanol is a key site of reactivity. Like other primary alcohols, it can undergo a variety of reactions:

Esterification: It reacts with carboxylic acids and their derivatives to form esters. msu.edu

Oxidation: Oxidation of 2-phenylethanol can yield phenylacetaldehyde or further to phenylacetic acid.

Dehydration: Under acidic conditions, it can be dehydrated to form styrene.

Substitution: The hydroxyl group can be replaced by halogens using reagents like hydrogen halides or thionyl chloride, though this can be challenging. msu.edu The reactivity can be enhanced by converting the hydroxyl group into a better leaving group, for instance, by protonation in a strong acid. msu.edu

Reactivity of the Aromatic Ring

The benzene ring in 2-phenylethanol can undergo electrophilic aromatic substitution reactions. The ethyl alcohol substituent is generally considered to be an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the ethyl alcohol group. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. youtube.comyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although the presence of the hydroxyl group can complicate these reactions. youtube.com

Nucleophilic aromatic substitution on the unsubstituted benzene ring of 2-phenylethanol is generally not favored unless there are strong electron-withdrawing groups present on the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Degradation Pathways

In biological systems, 2-phenylethanol can be synthesized and degraded through various metabolic pathways. For instance, in yeast, it can be produced from L-phenylalanine via the Ehrlich pathway. nih.gov Degradation can involve oxidation to phenylacetic acid, which can then be further metabolized. nih.gov

Alternative Compound: Thioethers (Sulfides)

Thioethers, also known as sulfides, are compounds containing a C-S-C linkage. libretexts.org The sulfur atom in a thioether has reactivity that is distinct from the oxygen in an ether.

Reactivity at the Thioether Linkage

The sulfur atom in a thioether is nucleophilic and can be oxidized. masterorganicchemistry.comyoutube.com

Oxidation: Thioethers can be oxidized to sulfoxides and further to sulfones.

Alkylation: The sulfur atom can react with alkyl halides to form sulfonium (B1226848) salts. youtube.com

Complexation: The sulfur atom can act as a ligand to coordinate with metal ions.

No Information Found on "this compound"

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Chemical Reactivity and Mechanistic Investigations of 2 N Butylthio Phenethyl Alcohol

Catalytic Transformations Involving 2-(n-Butylthio)phenethyl Alcohol

Ligand Applications in Metal-Catalyzed Reactions

cannot be addressed with scientifically accurate and verifiable information. The complete absence of literature on this specific compound prevents the creation of the requested professional and authoritative article.

Spectroscopic and Analytical Characterization of 2 N Butylthio Phenethyl Alcohol and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and quantification of 2-(n-Butylthio)phenethyl alcohol and its derivatives from complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for this purpose.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC provides high sensitivity and a wide linear range for quantification. For purity assessment, the area percentage of the main peak in the chromatogram is used to determine the relative concentration of the compound.

In a typical GC analysis, an internal standard, such as n-propanol, may be used to improve the accuracy and precision of quantification. thetruthaboutforensicscience.com The internal standard is a compound with similar chemical properties to the analyte but with a different retention time, allowing for correction of variations in injection volume and detector response. thetruthaboutforensicscience.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. thetruthaboutforensicscience.com For instance, in the analysis of alcohols, the choice of a suitable column, such as a DB-BAC1 or Rtx-BAC-Plus 2, is crucial for achieving good separation. nih.gov

Table 1: Typical GC Parameters for Alcohol Analysis

Parameter Value
Column DB-WAX, DB-BAC1 UI, or Rtx-BAC-PLUS 2 nih.govresearchgate.net
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) thetruthaboutforensicscience.com
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature 50°C, ramp to 250°C at 10°C/min

Note: These are general parameters and may need to be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of phenethyl alcohol and its derivatives. academicjournals.orgresearchgate.net

In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. academicjournals.orgresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column. For the analysis of phenethyl alcohol, a mobile phase consisting of a 50:50 (v/v) mixture of water and acetonitrile has been successfully used with UV detection at 220 nm. academicjournals.orgresearchgate.net The retention time for phenylethyl alcohol under these conditions is approximately 2.8 minutes. academicjournals.orgresearchgate.net

Table 2: Example HPLC Method for Phenethyl Alcohol Analysis

Parameter Condition
Column Waters C18 Symmetry (150 x 4.6 mm, 5 µm) academicjournals.orgresearchgate.net
Mobile Phase Water:Acetonitrile (50:50, v/v) academicjournals.orgresearchgate.net
Flow Rate 1.0 mL/min academicjournals.orgresearchgate.net
Detection UV at 220 nm academicjournals.orgresearchgate.net
Injection Volume 20 µL academicjournals.org

This method was developed for the determination of phenylethyl alcohol in a pharmaceutical formulation. academicjournals.orgresearchgate.net

Spectroscopic Identification Methods

Spectroscopic techniques are essential for the structural elucidation and identification of this compound and its derivatives. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared and ultraviolet-visible spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the phenethyl group, the protons of the n-butyl group, and the hydroxyl proton. libretexts.orgdrugbank.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information for assigning the structure. For example, the protons on the carbon adjacent to the hydroxyl group typically appear in the 3.4-4.5 ppm region. libretexts.org The hydroxyl proton itself often appears as a broad singlet, the position of which can be concentration and solvent dependent. libretexts.org

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, aliphatic, alcohol-bearing).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2-7.4 Multiplet
-CH₂-S- ~2.9 Triplet
-S-CH₂- ~2.5 Triplet
-CH₂-CH₂-OH ~3.8 Triplet
-CH₂-OH ~2.8 Triplet
-OH Variable Singlet (broad)
n-Butyl (-CH₂CH₂CH₂CH₃) 0.9-1.6 Multiplets & Triplet

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Alcohols often exhibit characteristic fragmentation patterns in the mass spectrometer. libretexts.orglibretexts.orgchemistrynotmystery.com One common fragmentation is the loss of a water molecule (M-18), which can result in a significant peak. chemistrynotmystery.comyoutube.com Another typical fragmentation for alcohols is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orgyoutube.com In the case of this compound, this could lead to the formation of a resonance-stabilized cation. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Table 4: Expected Mass Spectrometry Fragments for this compound

Fragment m/z Description
[M]⁺ 210 Molecular Ion
[M - H₂O]⁺ 192 Loss of water
[C₈H₉S]⁺ 137 Cleavage of C-C bond adjacent to the alcohol
[C₇H₇]⁺ 91 Tropylium ion (from benzyl (B1604629) group)

These are predicted fragments and their relative intensities can vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the O-H group (a broad band around 3300-3400 cm⁻¹), the aromatic C-H bonds (stretching vibrations above 3000 cm⁻¹), aliphatic C-H bonds (stretching vibrations just below 3000 cm⁻¹), and the C-O bond (a strong band around 1050 cm⁻¹). libretexts.orgnih.gov The presence of the sulfur atom may result in weak C-S stretching bands in the 600-800 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound will give rise to characteristic absorption bands in the UV region, typically around 260 nm, due to the π → π* transitions of the aromatic ring. nih.gov

Table 5: Characteristic IR and UV-Vis Absorptions for this compound

Spectroscopy Functional Group Characteristic Absorption
IR O-H (alcohol) ~3300-3400 cm⁻¹ (broad) libretexts.org
IR Aromatic C-H >3000 cm⁻¹
IR Aliphatic C-H <3000 cm⁻¹
IR C-O (alcohol) ~1050 cm⁻¹ libretexts.org

| UV-Vis | Phenyl Ring | ~260 nm nih.gov |

Advanced Analytical Techniques for Comprehensive Profiling

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are instrumental for the identification and quantification of chemical compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of volatile and non-volatile compounds, respectively. These techniques provide critical information on the retention time of a compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers insights into its molecular weight and fragmentation pattern, thereby aiding in structural elucidation.

A thorough search for the application of GC-MS or LC-MS to the analysis of this compound or its direct derivatives has yielded no specific experimental data. While extensive data exists for the parent compound, 2-phenylethanol (B73330), and various other derivatives, this information is not transferable to the n-butylthio-substituted analogue. Without experimental data, a table of characteristic retention times and mass spectral fragments for this compound cannot be compiled.

Theoretical and Computational Studies on 2 N Butylthio Phenethyl Alcohol

Molecular Dynamics Simulations

Specific simulations to understand the dynamic behavior of 2-(n-Butylthio)phenethyl alcohol in various environments have not been reported.

Reaction Pathway Modeling and Transition State Analysis

There is no available research modeling the reaction pathways or analyzing the transition states for the formation or degradation of this compound.

Due to the lack of specific research, it is not possible to provide detailed research findings or data tables as requested. Further theoretical and computational investigations would be required to generate the data necessary to populate these areas of study.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound “this compound” that would allow for a detailed discussion of its research applications and future directions as outlined. The requested topics—its utility as a model compound in chemical biology, its potential as a precursor in advanced materials, methodological advancements in its specific synthesis and characterization, and emerging avenues in mechanistic biological research—are not documented in the accessible scientific domain for this particular molecule.

Information is widely available for the parent compound, Phenethyl alcohol (also known as 2-phenylethanol), which is extensively studied and utilized in various fields. wikipedia.orggminsights.commdpi.com However, the introduction of an n-butylthio group (-S(CH₂)₃CH₃) to the phenethyl alcohol structure would significantly alter its chemical properties, including its polarity, steric profile, and potential biological interactions. Therefore, extrapolating data from phenethyl alcohol to predict the specific applications of its n-butylthio derivative would be scientifically unfounded.

For an article on "this compound" to be generated with scientific accuracy, dedicated research on this specific compound would be required. Such research would need to be published in peer-reviewed journals to provide the necessary data for the requested sections. At present, the scientific community has not published studies focusing on this molecule's role in chemical biology, materials science, or mechanistic biological research.

A table of compounds that would be relevant to this subject, should research become available, is provided below.

Q & A

Q. What are the common synthetic routes for producing 2-(n-Butylthio)phenethyl alcohol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, phenethyl alcohol derivatives are often synthesized via alkylation of thiols with halogenated precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For thiol-containing compounds, inert atmospheres (N₂/Ar) minimize oxidation . Analytical validation via GC-MS or LC-MS ensures purity and structural confirmation .

Q. How can researchers characterize the thermodynamic properties of this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for phase-change data (e.g., melting/boiling points) and isothermal titration calorimetry (ITC) for enthalpy measurements. Reference NIST datasets for phenethyl alcohol analogs (e.g., boiling point variations due to substituents like -SH or -S-C₄H₉) . Computational tools like COSMO-RS predict thermodynamic behavior based on molecular descriptors .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates sulfur-containing aromatics from aqueous/organic mixtures . GC-MS with electron ionization (EI) or LC-MS/MS with MRM transitions provides high sensitivity. Internal standards (e.g., deuterated phenethyl alcohol) correct for matrix effects .

Advanced Research Questions

Q. How do structural modifications (e.g., n-butylthio vs. hydroxyl groups) alter the biological activity of phenethyl alcohol derivatives?

  • Methodological Answer : Compare toxicity profiles using in vitro assays (e.g., hepatic CYP450 inhibition or mitochondrial toxicity screening). For example, phenethyl alcohol’s hydrolysis metabolite (β-PEA) shows higher acute toxicity than its esterified forms . Molecular docking studies reveal how sulfur substitution affects receptor binding (e.g., olfactory or neurotransmitter receptors) .

Q. What are the sources of discrepancies in reported boiling points for sulfur-substituted phenethyl alcohols?

  • Methodological Answer : Variations arise from measurement techniques (e.g., dynamic vs. static boiling point methods) and sample purity. For this compound, TRC-recommended protocols (e.g., ASTM E1719) standardize measurements. Cross-validate using gas chromatography retention indices under controlled pressure conditions .

Q. How can computational models predict the environmental persistence of this compound?

  • Methodological Answer : Apply OECD QSAR Toolbox v4.2 to estimate biodegradation half-lives and bioaccumulation potential. Input molecular descriptors (logP, polar surface area) and compare with existing data for structurally similar compounds (e.g., 4-hydroxyphenethyl alcohol ). Experimental validation via OECD 301F ready biodegradability tests confirms model accuracy .

Q. What strategies mitigate analyte adsorption losses during GC-MS analysis of thiolated phenethyl alcohols?

  • Methodological Answer : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent surface interactions . Use matrix-matched calibration curves and add derivatization agents (e.g., BSTFA) to enhance volatility. For low-concentration samples, employ isotope dilution mass spectrometry (IDMS) to improve precision .

Data Contradiction Analysis

Q. Conflicting reports on phenethyl alcohol’s vapor pressure: How to resolve inconsistencies?

  • Methodological Answer : Discrepancies arise from experimental setups (e.g., effusion vs. ebulliometry methods). Re-evaluate using the Antoine equation with parameters derived from high-purity samples. Cross-reference with NIST’s ThermoML archives, noting substituent effects (e.g., n-butylthio groups increase molecular weight, reducing vapor pressure vs. hydroxyl analogs) .

Q. Why do enzymatic vs. chemical synthesis routes for phenethyl derivatives yield differing stereochemical outcomes?

  • Methodological Answer : Enzymatic methods (e.g., Yarrowia lipolytica) often retain stereoselectivity due to enzyme active-site constraints, whereas chemical routes (e.g., Friedel-Crafts alkylation) may produce racemic mixtures . Chiral GC or HPLC (e.g., with β-cyclodextrin columns) quantifies enantiomeric excess .

Safety and Handling

Q. What are the critical safety protocols for handling sulfur-containing phenethyl alcohols?

  • Methodological Answer :
    Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure. Monitor air concentrations with PID detectors calibrated for thiols. For spills, neutralize with oxidizing agents (e.g., NaHCO₃-H₂O₂) to convert thiols to less volatile sulfonic acids .

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